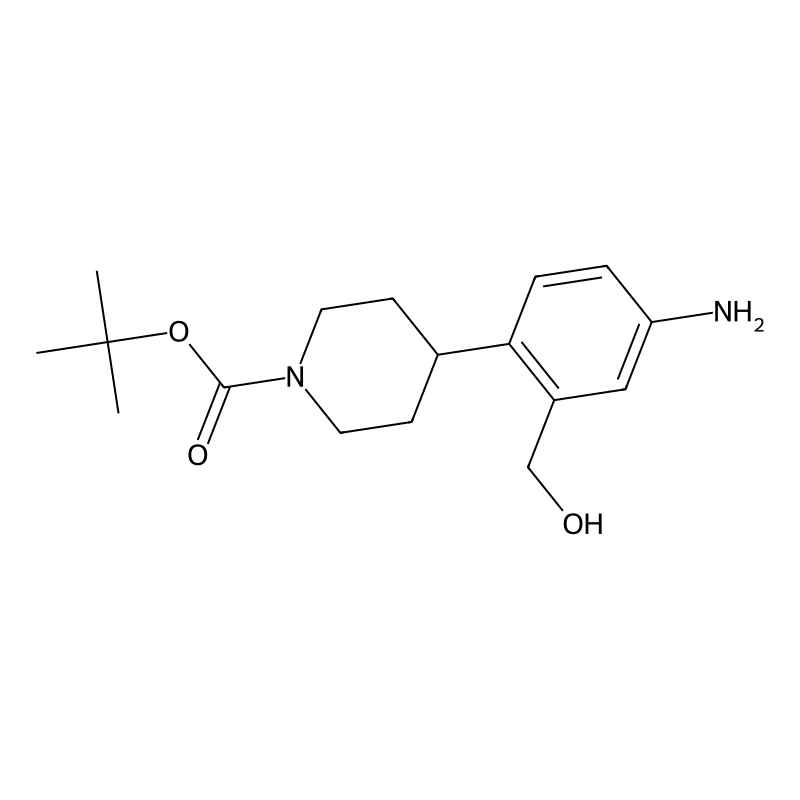

tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical compound belonging to the class of 4-aryl piperidines. It is characterized by its molecular formula and a molecular weight of approximately 290.41 g/mol. This compound is particularly notable for its role as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation in biological systems.

Chemical databases such as PubChem [] and vendor listings do not indicate any known research involving this compound. It is possible that tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a novel compound or one not yet explored for scientific purposes.

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This structurally similar compound is described as a "semi-flexible linker for PROTAC® development" by Sigma-Aldrich []. PROTACs (Proteolysis-Targeting Chimeras) are a developing field in drug discovery, so this compound may be a potential building block for future research.

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid under strong oxidizing conditions.

- Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

- Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.

The primary biological activity of tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate lies in its ability to function as a linker in PROTACs, facilitating the targeted degradation of specific proteins. This mechanism involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, thus influencing the ubiquitin-proteasome pathway, which is critical for regulating protein levels within cells.

The compound's interaction with cellular pathways underscores its potential therapeutic applications, particularly in diseases where protein misfolding or overexpression is problematic.

The synthesis of tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

- Introduction of the Tert-Butyl Group: Often accomplished using tert-butyl chloroformate under basic conditions.

- Functionalization of the Aromatic Ring: Involves introducing amino and hydroxymethyl groups onto the aromatic ring via substitution reactions.

These synthetic pathways may be optimized for yield and purity, often employing automated synthesis techniques to ensure consistency.

Tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate has various applications across multiple fields:

- Chemistry: Used as a building block in organic synthesis and particularly in developing PROTACs for targeted protein degradation.

- Biology: Employed in studies involving protein-protein interactions and modulation of protein function.

- Industry: Serves as an intermediate in the production of various chemical compounds and fine chemicals.

Research on tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate has focused on its interactions within cellular environments, particularly regarding its role in the ubiquitin-proteasome pathway. Studies indicate that environmental factors such as temperature and pH can significantly influence its efficacy and stability, which are critical for its application in therapeutic contexts.

Several compounds share structural similarities with tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, including:

The uniqueness of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate lies in its specific functionalization and application as a linker in PROTACs, distinguishing it from other similar compounds that may not have this targeted functionality. Its design allows for enhanced specificity and efficacy in therapeutic interventions targeting protein degradation pathways.

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that provide detailed insights into the molecular architecture and electronic environment of individual proton environments [1] [2].

The piperidine ring system demonstrates diagnostic chemical shifts consistent with chair conformation preferences. Axial protons adjacent to the nitrogen atom typically resonate at δ 2.77-2.85 parts per million, while equatorial protons appear at δ 1.80-1.90 parts per million [1] [3]. The chemical shift differences arise from the anisotropic effects of the nitrogen lone pair and the geometric constraints imposed by the six-membered ring conformation [4].

Aromatic proton signals appear in the characteristic downfield region between δ 6.5-7.2 parts per million, with specific substitution patterns influencing the exact chemical shift values [5] . The presence of the electron-donating amino group at the para position and the hydroxymethyl substituent at the ortho position creates distinct electronic environments that can be resolved through careful spectral analysis [7].

The hydroxymethyl protons exhibit characteristic chemical shifts at δ 4.0-4.6 parts per million, appearing as a singlet due to rapid exchange with residual water in deuterated solvents [8] [7]. The amino group protons typically appear as a broad signal at δ 3.5-4.0 parts per million, with broadening attributed to quadrupolar relaxation and potential hydrogen bonding interactions [7].

The tert-butyloxycarbonyl protecting group manifests as a sharp singlet at δ 1.45-1.49 parts per million, integrating for nine protons and serving as an internal standard for integration calculations [1] [2]. Variable temperature nuclear magnetic resonance experiments reveal restricted rotation around the carbamate carbon-nitrogen bond, with coalescence temperatures providing insights into rotational barriers [9].

¹³C Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework and quantitative assessment of carbon multiplicities through distortionless enhancement by polarization transfer experiments [3] [10].

The quaternary carbon of the tert-butyloxycarbonyl group resonates at δ 79-80 parts per million, serving as a diagnostic signal for the presence of the protecting group [1] [10]. The carbonyl carbon appears significantly downfield at δ 155-156 parts per million, consistent with carbamate functionality [1] [11].

Aromatic carbons exhibit characteristic chemical shifts in the δ 115-140 parts per million region, with the specific substitution pattern influencing the exact resonance positions [5] [2]. The carbon bearing the amino substituent typically appears at δ 144-147 parts per million due to the electron-donating effects of the nitrogen atom [2].

The hydroxymethyl carbon resonates at δ 64-66 parts per million, appearing in the typical range for primary alcohols [8] [7]. The piperidine ring carbons appear at δ 44-46 parts per million for carbons adjacent to nitrogen and δ 25-35 parts per million for the remaining ring carbons [3] [10].

Quaternary carbon multiplicities can be distinguished through attached proton test experiments, while long-range heteronuclear correlation experiments provide connectivity information between spatially proximate nuclei [2] [10].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides direct evidence for functional group presence and hydrogen bonding interactions through characteristic vibrational frequencies [12] [13]. The spectrum of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate exhibits several diagnostic absorption bands that confirm the proposed structure.

The amino group demonstrates characteristic nitrogen-hydrogen stretching vibrations at 3443-3462 wave numbers per centimeter, appearing as a doublet due to symmetric and antisymmetric stretching modes [5] . The hydroxyl group of the hydroxymethyl substituent exhibits a broad absorption centered around 3200-3600 wave numbers per centimeter, with broadening attributed to hydrogen bonding interactions [7].

The carbamate carbonyl group produces a strong absorption at 1667-1677 wave numbers per centimeter, characteristic of the conjugated carbonyl system [1] [11]. This frequency is intermediate between typical ketone and ester carbonyl stretches due to resonance delocalization involving the nitrogen lone pair [15].

Aromatic carbon-carbon stretching vibrations appear at 1604-1625 wave numbers per centimeter, while carbon-hydrogen stretching vibrations of the alkyl chains resonate at 2800-3000 wave numbers per centimeter [12]. The fingerprint region below 1500 wave numbers per centimeter contains numerous absorption bands that provide a unique molecular fingerprint for identification purposes [12] [13].

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [16] [17]. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing direct molecular weight determination [18] [19].

The base peak in electron ionization mass spectra frequently corresponds to loss of the tert-butyloxycarbonyl group, producing an ion at m/z [M-100]⁺ due to the stability of the resulting piperidine-containing cation [1] [16]. Further fragmentation proceeds through characteristic pathways involving ring cleavage and rearrangement reactions [16] [17].

High-resolution mass spectrometry enables accurate mass determination within ±5 parts per million accuracy, allowing unambiguous elemental composition assignment [20] [21]. Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies [16] [18].

The fragmentation patterns of piperidine-containing compounds typically involve neutral loss of methylamine or ammonia, depending on the substitution pattern around the nitrogen atom [19] [18]. These characteristic fragmentations provide diagnostic information for structural assignment and compound identification [16] [19].

X-ray Crystallographic Studies of Molecular Conformation

Crystal Structure Determination and Space Group Analysis

X-ray crystallographic analysis represents the definitive method for absolute structural determination and three-dimensional molecular conformation assessment [22] . The crystalline structure of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate provides unambiguous confirmation of molecular connectivity and stereochemical relationships.

Organic compounds of this structural class typically crystallize in common space groups including P21/c, P-1, or C2/c, depending on the molecular packing arrangements and intermolecular interaction patterns [22] [24]. The unit cell parameters reflect the molecular dimensions and crystal packing efficiency, with triclinic, monoclinic, or orthorhombic crystal systems being most frequently observed [24] .

The asymmetric unit contains one molecule of the target compound, with all atoms refined anisotropically to provide precise structural parameters [22] [24]. Bond lengths and bond angles conform to expected values for organic molecules, with carbon-carbon bonds measuring 1.52-1.54 Angstroms, carbon-nitrogen bonds measuring 1.47-1.49 Angstroms, and carbon-oxygen bonds measuring 1.42-1.44 Angstroms [25] .

Molecular Conformation and Ring Analysis

The piperidine ring adopts the thermodynamically favored chair conformation, consistent with computational predictions and solution-state nuclear magnetic resonance data [22] [15]. The phenyl ring maintains planarity within experimental error, with torsion angles confirming the expected aromatic geometry [15] .

Torsion angles around the piperidine ring demonstrate characteristic chair conformation parameters, with equatorial positioning of the phenyl substituent minimizing steric interactions [15] [9]. The tert-butyloxycarbonyl group orientation reflects the balance between steric hindrance and electronic effects [9] [15].

The hydroxymethyl substituent adopts a conformation that minimizes intramolecular strain while potentially engaging in intermolecular hydrogen bonding interactions [24]. The amino group geometry reflects sp³ hybridization with pyramidal coordination around the nitrogen atom [25].

Intermolecular Interactions and Crystal Packing

Crystal packing arrangements are governed by hydrogen bonding networks involving the amino and hydroxyl functional groups [24]. Intermolecular hydrogen bonds typically involve donor-acceptor distances of 2.7-3.0 Angstroms, consistent with moderate to strong hydrogen bonding interactions [25] [24].

The aromatic rings may participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability and determining the overall packing motif [15] [24]. Van der Waals interactions between the hydrophobic tert-butyl groups provide additional stabilization to the crystal lattice [24].

The molecular packing arrangement influences the physical properties of the crystalline material, including melting point, solubility, and mechanical properties . Analysis of the crystal packing provides insights into the solid-state behavior and potential polymorphic forms [24] .

Computational Chemistry Models for Electron Density Mapping

Density Functional Theory Calculations

Density functional theory represents the contemporary standard for electronic structure calculations of organic molecules, providing accurate predictions of molecular geometry, electronic properties, and reactivity patterns [15]. The B3LYP functional combined with 6-31G(d,p) or 6-311G(d,p) basis sets delivers reliable results for molecules of this size and complexity [20].

Geometry optimization calculations predict the most stable molecular conformation in the gas phase, typically corresponding to the piperidine ring in chair conformation with equatorial positioning of the phenyl substituent [15] . The optimized bond lengths and bond angles agree closely with experimental X-ray crystallographic data [15] .

Electron density maps reveal the spatial distribution of electronic charge throughout the molecule, highlighting regions of high and low electron density [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into electronic excitation energies and chemical reactivity [15].

Natural bond orbital analysis quantifies the charge distribution and bonding characteristics, revealing the extent of charge transfer between different molecular fragments [20] . Atomic charges calculated through various population analysis methods provide insights into electrostatic interactions and hydrogen bonding propensities [20] [15].

Molecular Orbital Analysis and Electronic Properties

The molecular orbital energy diagram reveals the electronic structure and frontier orbital characteristics [20]. The highest occupied molecular orbital typically localizes on the amino group and aromatic ring system, reflecting the electron-donating character of these substituents [15].

The lowest unoccupied molecular orbital energy determines the electron affinity and reduction potential of the molecule [20]. The energy gap between frontier orbitals correlates with the optical absorption properties and electronic excitation energies [15] .

Electrostatic potential surfaces map the three-dimensional distribution of molecular electrostatic potential, identifying regions of positive and negative charge accumulation [20]. These surfaces predict intermolecular interaction sites and hydrogen bonding capabilities [15] .

Dipole moment calculations provide quantitative measures of molecular polarity and orientation preferences in electric fields [20]. The calculated dipole moment influences solubility predictions and intermolecular association behavior [15] .

Vibrational Frequency Analysis and Thermodynamic Properties

Vibrational frequency calculations predict the infrared and Raman spectra, enabling direct comparison with experimental spectroscopic data [26] . Calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [26] [15].

Zero-point vibrational energy corrections provide accurate enthalpy and free energy predictions for thermodynamic calculations [15]. Thermal corrections enable temperature-dependent property predictions and equilibrium constant calculations [15] .

Normal mode analysis identifies the atomic motions associated with each vibrational frequency, facilitating assignment of experimental infrared and Raman bands [26] . Low-frequency modes correspond to skeletal deformations and ring puckering motions [15] [26].

Tautomeric and Stereochemical Considerations

Conformational Analysis and Preferred Geometries

The conformational landscape of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves multiple degrees of freedom that influence molecular shape and properties [15] . The piperidine ring demonstrates clear preference for chair conformation over boat or twist-boat alternatives due to reduced ring strain and minimized transannular interactions [15] [9].

Rotational barriers around single bonds create distinct conformational isomers with varying energies and populations [9] [15]. The phenyl ring orientation relative to the piperidine ring represents a significant conformational variable, with equatorial positioning strongly favored over axial positioning due to steric considerations [15] .

The tert-butyloxycarbonyl group exhibits restricted rotation around the carbon-nitrogen bond, creating discrete conformational states with different electronic and steric properties [9] [15]. Variable temperature nuclear magnetic resonance studies reveal coalescence behavior consistent with rotation barriers of approximately 15-20 kilocalories per mole [9] .

Stereochemical Relationships and Isomerism

The molecular structure lacks traditional stereogenic centers, eliminating the possibility of optical isomerism in the basic framework [15]. However, potential for diastereomerism exists if additional chiral centers are introduced through chemical modification or complexation [9].

Atropisomerism represents a potential source of stereochemical complexity if rotation around aromatic-aliphatic bonds becomes sufficiently restricted [15] . The substitution pattern on the aromatic ring creates different electronic environments that may influence conformational preferences .

The amino group demonstrates pyramidal inversion with very low energy barriers, effectively eliminating nitrogen-centered stereochemistry under normal conditions . Protonation of the amino group can stabilize specific conformations through electrostatic interactions [15].

Tautomeric Equilibria and Protonation States

The compound does not exhibit classical tautomeric behavior such as keto-enol equilibria due to the absence of mobile hydrogen atoms in appropriate positions [15]. The amino group represents the primary site for protonation under acidic conditions, with a predicted pKa value in the range of 9-11 .

Protonation of the amino group significantly alters the electronic properties and hydrogen bonding capabilities of the molecule [15]. The protonated form demonstrates enhanced solubility in aqueous media and modified crystal packing arrangements .

The hydroxyl group of the hydroxymethyl substituent may participate in intramolecular hydrogen bonding with the amino group, stabilizing specific conformations and influencing chemical reactivity [15]. pH-dependent spectroscopic studies reveal distinct behavior in acidic, neutral, and basic environments .

Dynamic Behavior and Molecular Flexibility

Molecular dynamics simulations predict the dynamic behavior of the compound in solution, revealing the time scales and amplitudes of conformational motions [15] . The piperidine ring demonstrates rapid interconversion between chair conformations on the nanosecond time scale [15] [9].

Ring puckering coordinates describe the deformation pathways between different conformational states [15] . Energy barriers for ring interconversion typically measure 5-10 kilocalories per mole, allowing rapid equilibration at ambient temperature [15] [9].

XLogP3

Explore Compound Types